Cas no 341004-83-9 (N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide)
341004-83-9 structure
Product Name:N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide
Numéro CAS:341004-83-9
Le MF:C17H21ClN2O2
Mégawatts:320.813843488693
CID:5474515
PubChem ID:2222226
Update Time:2025-05-19
N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide Propriétés chimiques et physiques
Nom et identifiant
-
- SR-01000287447
- AKOS000342437
- N-(2-chlorobenzyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide
- SR-01000287447-1
- HMS2454B11
- 341004-83-9
- N-[(2-CHLOROPHENYL)METHYL]-N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE
- SMR000200798
- VU0198314-4
- N1-(2-chlorobenzyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
- F2879-3997
- MLS000582260
- CHEMBL1364893
- N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide
-
- Piscine à noyau: 1S/C17H21ClN2O2/c18-15-9-5-4-8-14(15)12-20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h4-6,8-9H,1-3,7,10-12H2,(H,19,21)(H,20,22)
- La clé Inchi: VXXBQNPNWAKORA-UHFFFAOYSA-N
- Sourire: ClC1C=CC=CC=1CNC(C(NCCC1=CCCCC1)=O)=O
Propriétés calculées
- Qualité précise: 320.1291556g/mol
- Masse isotopique unique: 320.1291556g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 5
- Complexité: 423
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.4
- Surface topologique des pôles: 58.2Ų
N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2879-3997-2μmol |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2879-3997-5μmol |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2879-3997-10μmol |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2879-3997-20μmol |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2879-3997-1mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2879-3997-2mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2879-3997-3mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2879-3997-4mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2879-3997-5mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2879-3997-10mg |
N-[(2-chlorophenyl)methyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide |
341004-83-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2-chlorophenyl)methyl-N'-2-(cyclohex-1-en-1-yl)ethylethanediamide Littérature connexe
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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